1-(Benzyloxy)-2-fluoro-3-nitrobenzene
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Overview
Description
1-(Benzyloxy)-2-fluoro-3-nitrobenzene is an organic compound characterized by a benzene ring substituted with a benzyloxy group, a fluorine atom, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the nitration of 1-(benzyloxy)-2-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction typically proceeds as follows:
Step 1: Synthesis of 1-(benzyloxy)-2-fluorobenzene by reacting 2-fluorophenol with benzyl bromide in the presence of a base such as potassium carbonate.
Step 2: Nitration of 1-(benzyloxy)-2-fluorobenzene using a nitrating mixture to yield 1-(benzyloxy)-2-fluoro-3-nitrobenzene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzyloxy)-2-fluoro-3-nitrobenzene undergoes various chemical reactions, including:
Substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Amines or thiols in the presence of a base.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed:
Reduction: 1-(Benzyloxy)-2-fluoro-3-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Benzaldehyde or benzoic acid derivatives.
Scientific Research Applications
1-(Benzyloxy)-2-fluoro-3-nitrobenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Medicine: Explored for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-2-fluoro-3-nitrobenzene depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. For example, the nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
1-(Benzyloxy)-2-fluoro-3-nitrobenzene can be compared with other similar compounds such as:
1-(Benzyloxy)-2-chloro-3-nitrobenzene: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
1-(Benzyloxy)-2-fluoro-4-nitrobenzene: Positional isomer with the nitro group at a different position, leading to different chemical and biological properties.
1-(Benzyloxy)-2-fluoro-3-aminobenzene:
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and the resulting chemical and biological properties.
Biological Activity
1-(Benzyloxy)-2-fluoro-3-nitrobenzene, a compound with the chemical formula C13H10FNO3, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.
This compound is characterized by the following structural features:
- Fluorine Atom : Enhances lipophilicity and potentially alters biological activity.
- Nitro Group : May contribute to its reactivity and biological interactions.
- Benzyloxy Group : Provides stability and influences the compound's pharmacokinetics.
Biological Activity
The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-cancer agent, antimicrobial compound, and modulator of nitric oxide synthase (NOS) activity.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis |
HeLa (Cervical Cancer) | 12.5 | Inhibition of cell cycle progression |
A549 (Lung Cancer) | 18.0 | Activation of caspase pathways |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various pathogens. Its efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes.
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
- Inhibition of NOS Activity : It has been shown to modulate nitric oxide production, which is crucial in various physiological and pathological processes, including inflammation and cancer progression.
- Antimicrobial Mechanisms : The disruption of bacterial cell membranes and interference with DNA replication processes have been identified as key factors in its antimicrobial action.
Case Studies
Several case studies highlight the potential applications of this compound:
- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models, suggesting its potential as a therapeutic agent in breast cancer treatment.
- Antimicrobial Efficacy Against Multidrug-Resistant Strains : Research indicated that this compound effectively inhibited multidrug-resistant strains of Staphylococcus aureus, showcasing its potential as an alternative treatment option.
Properties
IUPAC Name |
2-fluoro-1-nitro-3-phenylmethoxybenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c14-13-11(15(16)17)7-4-8-12(13)18-9-10-5-2-1-3-6-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUGKPZUAPCUOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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